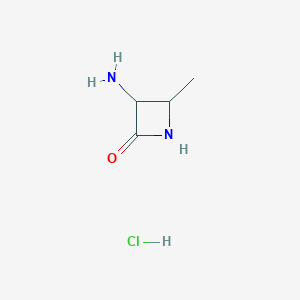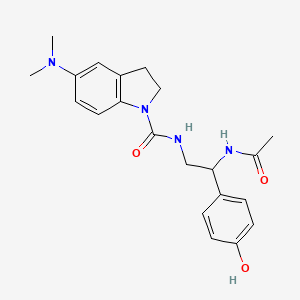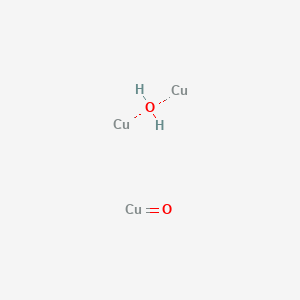
Copper;oxocopper;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Copper oxide hydrate can be synthesized through various methods, including chemical reduction, microemulsion techniques, polyol processes, and thermal decomposition of organic precursors . The chemical reduction method involves reducing copper salts with reducing agents such as hydrazine or sodium borohydride under controlled conditions. The microemulsion technique uses surfactants to create a stable environment for the formation of nanoparticles. The polyol process involves the reduction of copper salts in a polyol medium, such as ethylene glycol, at elevated temperatures. Thermal decomposition of organic precursors involves heating copper-containing organic compounds to decompose them into copper oxide nanoparticles.
Industrial Production Methods: In industrial settings, copper oxide hydrate is typically produced through the chemical reduction method due to its efficiency and scalability. This method involves the reduction of copper salts, such as copper sulfate, with reducing agents like hydrazine or sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of copper oxide hydrate with the desired properties .
化学反応の分析
Types of Reactions: Copper oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, copper oxide hydrate can be oxidized to form higher oxidation state compounds, such as copper(II) oxide. In reduction reactions, it can be reduced to metallic copper. Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Common Reagents and Conditions: Common reagents used in the reactions of copper oxide hydrate include oxidizing agents like hydrogen peroxide and reducing agents like hydrazine and sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of copper oxide hydrate include copper(II) oxide, metallic copper, and various substituted copper compounds. These products have diverse applications in different fields, including catalysis, electronics, and medicine .
科学的研究の応用
Copper oxide hydrate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction reactions. In biology, it is used in the synthesis of nanoparticles with antimicrobial properties. In medicine, copper oxide hydrate is explored for its potential use in drug delivery systems and as an antimicrobial agent. In industry, it is used in the production of electronic components, such as semiconductors and sensors .
作用機序
The mechanism of action of copper oxide hydrate involves its ability to participate in redox reactions. Copper ions can act as electron donors or acceptors, facilitating various biochemical processes. In biological systems, copper ions can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in antimicrobial applications, where copper oxide hydrate is used to kill bacteria and other pathogens by inducing oxidative stress .
類似化合物との比較
Copper oxide hydrate can be compared with other copper compounds, such as copper(I) oxide and copper(II) oxide. While all these compounds contain copper and oxygen, they differ in their oxidation states and properties. Copper(I) oxide is a red compound with the formula Cu2O, while copper(II) oxide is a black compound with the formula CuO. Copper oxide hydrate is unique due to the presence of water molecules in its structure, which can influence its reactivity and applications .
List of Similar Compounds:- Copper(I) oxide (Cu2O)
- Copper(II) oxide (CuO)
- Copper hydroxide (Cu(OH)2)
- Copper sulfate (CuSO4)
Conclusion
Copper oxide hydrate is a versatile compound with a wide range of applications in various fields. Its unique properties and ability to participate in redox reactions make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.
特性
CAS番号 |
82010-82-0 |
|---|---|
分子式 |
Cu3H2O2 |
分子量 |
224.65 g/mol |
IUPAC名 |
copper;oxocopper;hydrate |
InChI |
InChI=1S/3Cu.H2O.O/h;;;1H2; |
InChIキー |
DTRKHYBBACKXRK-UHFFFAOYSA-N |
正規SMILES |
O.O=[Cu].[Cu].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


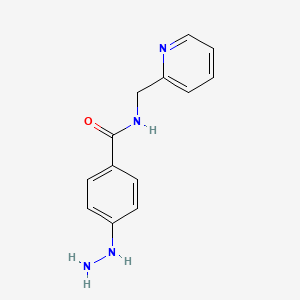

![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14799340.png)
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14799350.png)
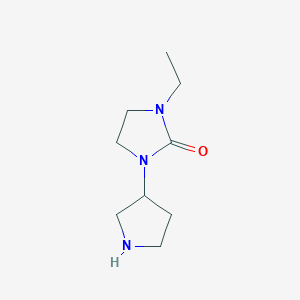
![2-[propyl-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid](/img/structure/B14799369.png)
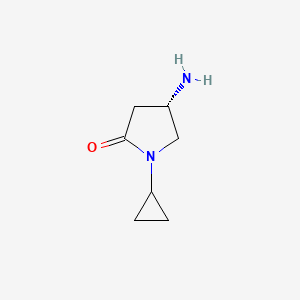

![N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
